Ethyl 7-anilino-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate Ethyl 7-anilino-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0799973
InChI: InChI=1S/C20H17N5O3/c1-2-28-19(27)18-23-25(15-11-7-4-8-12-15)20-22-16(13-17(26)24(18)20)21-14-9-5-3-6-10-14/h3-13,21H,2H2,1H3
SMILES: CCOC(=O)C1=NN(C2=NC(=CC(=O)N12)NC3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C20H17N5O3
Molecular Weight: 375.4 g/mol

Ethyl 7-anilino-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

CAS No.:

Cat. No.: VC0799973

Molecular Formula: C20H17N5O3

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-anilino-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate -

Specification

Molecular Formula C20H17N5O3
Molecular Weight 375.4 g/mol
IUPAC Name ethyl 7-anilino-5-oxo-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
Standard InChI InChI=1S/C20H17N5O3/c1-2-28-19(27)18-23-25(15-11-7-4-8-12-15)20-22-16(13-17(26)24(18)20)21-14-9-5-3-6-10-14/h3-13,21H,2H2,1H3
Standard InChI Key FRAZIQLTRDCUAT-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C2=NC(=CC(=O)N12)NC3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES CCOC(=O)C1=NN(C2=NC(=CC(=O)N12)NC3=CC=CC=C3)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator